Cas no 1075178-34-5 (3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol)

3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring both bromo and fluoro substituents on the phenyl ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the amino and hydroxyl functional groups allows for further derivatization, enabling its use in the preparation of biologically active compounds. The bromo and fluoro substituents enhance its utility in cross-coupling reactions and as a building block for drug discovery. Its well-defined structure and reactivity profile make it valuable for researchers developing novel therapeutic agents or exploring structure-activity relationships in medicinal chemistry.
3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol structure
1075178-34-5 structure
Product Name:3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol
CAS No:1075178-34-5
MF:C9H11BrFNO
MW:248.092145204544
CID:5272789
Update Time:2025-10-25

3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(3-bromo-5-fluorophenyl)propan-1-ol
    • Benzenemethanol, α-(2-aminoethyl)-3-bromo-5-fluoro-
    • 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol
    • Inchi: 1S/C9H11BrFNO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1-2,12H2
    • InChI Key: LTKZXVAVIYLNSF-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1)C(CCN)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.2

3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol Pricemore >>

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Additional information on 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol

Professional Introduction to Compound with CAS No. 1075178-34-5 and Product Name: 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol

The compound identified by the CAS number 1075178-34-5 and the product name 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in drug discovery and molecular biology. The presence of both amino and hydroxyl functional groups, coupled with a brominated and fluorinated aromatic ring, makes it a versatile scaffold for further chemical modifications and biological evaluations.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The structural framework of 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol aligns well with this trend, as it incorporates elements that are frequently explored in the design of bioactive molecules. Specifically, the bromo and fluoro substituents on the aromatic ring are known to enhance metabolic stability and binding affinity, while the amino group provides a site for further derivatization through amide or urea bond formation.

In the context of contemporary research, this compound has been investigated for its potential role in modulating various biological pathways. Studies have suggested that derivatives of this structure may exhibit inhibitory activity against enzymes involved in inflammatory responses and cancer progression. The fluorine atom, in particular, has been shown to improve pharmacokinetic properties by increasing lipophilicity and reducing susceptibility to enzymatic degradation. Such characteristics make 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol a promising candidate for further exploration in preclinical studies.

The synthesis of 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol involves a series of well-established organic reactions, including nucleophilic substitution and reduction protocols. The bromination and fluorination steps are critical for introducing the necessary electronic and steric effects into the aromatic ring. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have also been employed to achieve higher yields and purities. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

From a biological perspective, the compound’s dual functionality—amino and hydroxyl groups—offers multiple points for interaction with biological targets. The amino group can participate in hydrogen bonding or form ionic interactions with receptor sites, while the hydroxyl group can influence solubility and binding affinity. This bifunctionality has been exploited in the design of prodrugs and targeted delivery systems, where precise control over bioavailability and receptor engagement is crucial.

Recent publications have demonstrated the utility of 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol in developing small-molecule inhibitors for kinases and other enzyme targets relevant to neurological disorders. The structural features present in this compound allow it to mimic natural substrates or compete with them for binding sites on enzymes. Additionally, its ability to undergo further derivatization enables researchers to fine-tune its pharmacological properties through structure-activity relationship (SAR) studies.

The role of computational chemistry in optimizing 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol derivatives cannot be overstated. Molecular modeling techniques have been used to predict binding affinities, identify key interaction residues, and guide synthetic modifications. These approaches have accelerated the drug discovery process by allowing researchers to prioritize promising candidates based on their predicted biological activity. Furthermore, virtual screening methods have been employed to identify new analogs with enhanced potency or selectivity.

In conclusion, 3-Amino-1-(3-bromo-5-fluorophenyl)propan-1-ol represents a valuable scaffold for medicinal chemistry research due to its structural complexity and functional diversity. Its potential applications in treating various diseases make it an attractive candidate for further investigation. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

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